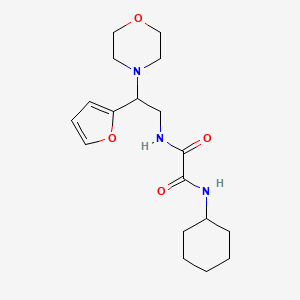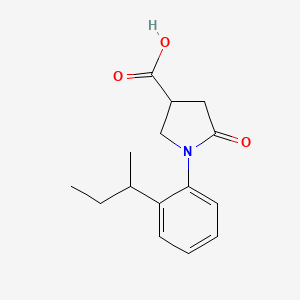
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions. The products of these reactions can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can provide information about the compound’s stability, its interactions with other substances, and its potential uses .科学的研究の応用
Asymmetric Synthesis and Enantioselectivity
One prominent application involves the asymmetric deprotonation and enantioselective synthesis of pyrrolidines, a process crucial for creating compounds with high enantiomeric excess. This method is significant for synthesizing (S)-2-aryl-Boc-pyrrolidines, which are valuable in medicinal chemistry and organic synthesis due to their enantiopurity and potential as building blocks for various bioactive molecules (Wu, Lee, & Beak, 1996).
Molecular Structure and Reactivity
Further research has explored the synthesis, characterization, and reactivity of novel heterocyclic molecules. For example, the study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one provides insights into its structural properties, including X-ray diffraction, FT-IR, and NMR analyses. This research is critical for understanding the molecular basis of potential applications in non-linear optics and drug development, emphasizing the molecule's stability, charge distribution, and reactivity (Murthy et al., 2017).
Organocatalysis and Catalytic Design
The exploration of fluorinated pyrrolidine derivatives as organocatalysts highlights their application in enhancing asymmetric induction in catalytic reactions. These studies are pivotal for the development of new catalytic designs and for improving the efficiency of synthetic organic reactions (Sparr et al., 2009).
Medicinal Chemistry Applications
Additionally, the synthesis and characterization of complexes containing pyrrolidine derivatives have implications in medicinal chemistry, particularly in the design of potential anticancer compounds. The understanding of metal complexes' molecular structures and their cytotoxic properties against various cancer cell lines is crucial for developing new therapeutic agents (Ghani & Mansour, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S,3R)-2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c1-18-7-6-17-5-4-12(16)13(17)9-2-3-10(14)11(15)8-9/h2-3,8,12-13H,4-7,16H2,1H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNNMNKCZZXJY-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-6-(3-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2614656.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2614657.png)

![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/no-structure.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2614663.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2614664.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)
![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B2614670.png)


![Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2614674.png)
![N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2614675.png)